
1,1,7,7-Tetramethyl-8-methoxyjulolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7,7-Tetramethyl-8-methoxyjulolidine is an organic compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . This compound is known for its photoluminescent properties, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions
1,1,7,7-Tetramethyl-8-methoxyjulolidine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-methoxy-N,N-bis(3-methylbutyl)aniline with formaldehyde under acidic conditions to form the julolidine ring system . The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure and methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
1,1,7,7-Tetramethyl-8-methoxyjulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the julolidine ring.
Substitution: Various substituted julolidine derivatives.
科学的研究の応用
1,1,7,7-Tetramethyl-8-methoxyjulolidine has several scientific research applications:
作用機序
The mechanism of action of 1,1,7,7-tetramethyl-8-methoxyjulolidine involves its ability to donate electrons and participate in various photochemical reactions. The compound’s electron-donating properties are attributed to the presence of the methoxy group and the julolidine ring system . These properties make it an effective component in electro-optic materials and photonic applications .
類似化合物との比較
Similar Compounds
1,1,7,7-Tetramethyl-8-hydroxyjulolidine: Similar in structure but with a hydroxy group instead of a methoxy group.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Contains additional functional groups, making it useful in different applications.
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine: A more complex derivative used in advanced photonic applications.
Uniqueness
1,1,7,7-Tetramethyl-8-methoxyjulolidine is unique due to its specific combination of electron-donating properties and photoluminescent characteristics. This makes it particularly valuable in the development of OLEDs and other electronic devices .
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
InChIキー |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



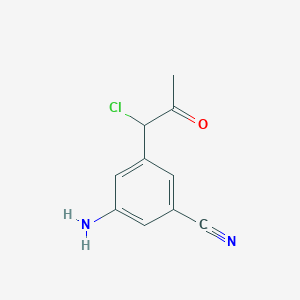
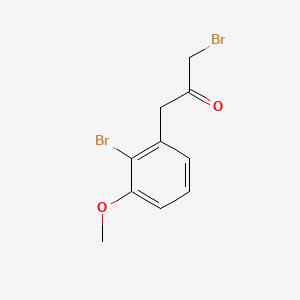
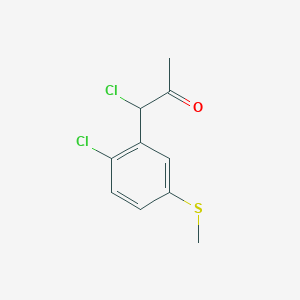
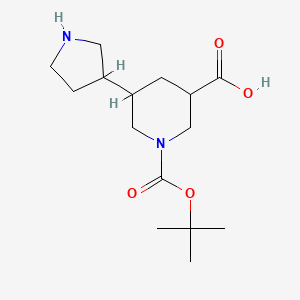
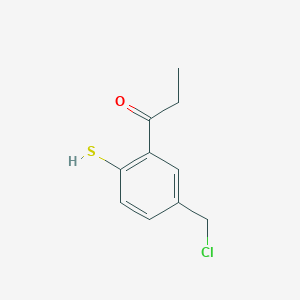

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
